2-Iodopropan-1-ol
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Overview
Description
2-Iodopropanol is an organic compound with the molecular formula C3H7IO It is a halogenated alcohol where an iodine atom is attached to the second carbon of a propanol molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodopropanol can be synthesized through the nucleophilic substitution reaction of 2-propanol with iodine in the presence of red phosphorus. The reaction involves heating the mixture under reflux conditions, followed by distillation to purify the product .
Industrial Production Methods
In an industrial setting, the production of 2-iodopropanol may involve similar methods but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of molecular sieves as drying agents is recommended to improve the yield .
Chemical Reactions Analysis
Types of Reactions
2-Iodopropanol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, to form 2-propanol.
Oxidation: The alcohol group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The iodine atom can be reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
From Nucleophilic Substitution: 2-propanol.
From Oxidation: Acetone or propanoic acid.
From Reduction: Propane.
Scientific Research Applications
2-Iodopropanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other halogenated compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in radiolabeling and imaging studies.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-iodopropanol involves its reactivity as a halogenated alcohol. The iodine atom makes the molecule more reactive towards nucleophiles, facilitating substitution reactions. The alcohol group can participate in hydrogen bonding and other interactions, influencing its behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Bromopropanol: Similar structure but with a bromine atom instead of iodine.
2-Chloropropanol: Similar structure but with a chlorine atom instead of iodine.
2-Fluoropropanol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-Iodopropanol is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes 2-iodopropanol more reactive in nucleophilic substitution reactions compared to its bromo, chloro, and fluoro counterparts .
Properties
IUPAC Name |
2-iodopropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7IO/c1-3(4)2-5/h3,5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDILPOSZNVBMSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498951 |
Source
|
Record name | 2-Iodopropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20967-28-6 |
Source
|
Record name | 2-Iodopropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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